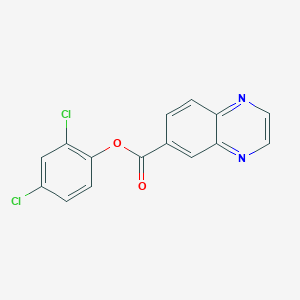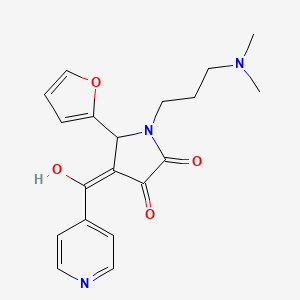
1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Generation of Structurally Diverse Libraries
- Compounds derived from dimethylamino propyl and furan-2-yl units have been utilized as starting materials in alkylation and ring closure reactions. This approach is aimed at generating structurally diverse libraries of compounds, including dithiocarbamates, thioethers, and various NH-azoles derivatives. These libraries are valuable for discovering new materials with potential applications in pharmaceuticals and materials science (Roman, 2013).
Synthesis of Azole, Pyrimidine, and Furan Derivatives
- The reaction of N-nucleophiles with specific dimethylamino propyl derivatives has led to the formation of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These compounds incorporate a thiazolo(3,2-a)benzimidazole moiety, indicating their potential in developing new pharmaceutical agents with varied biological activities (Farag et al., 2011).
Computational Studies on Pyrrole Derivatives
- Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), a pyrrole chalcone derivative, has been synthesized and confirmed through spectroscopic analyses. Computational studies on EFADPC offer insights into the nature of interactions and potential for forming heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles, useful in various scientific applications (Singh et al., 2014).
Photochemical Preparation of Heterocycles
- Photochemical methods have been employed to prepare 2-dimethylaminophenyl heterocycles from dimethylamino derivatives and heterocycles like furan, pyrrole, and thiophene. This technique highlights a chemoselective approach to synthesizing structurally diverse compounds, essential in the development of new chemical entities for various industrial applications (Guizzardi et al., 2000).
Synthesis and Antimicrobial Evaluation
- Novel substituted pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies are crucial for the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and other microorganisms (Kumar et al., 2017).
Expanded Calix[n]pyrroles and Analogues Synthesis
- The synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers, incorporating furans, pyrroles, and thiophenes, demonstrates the potential of these compounds in constructing complex molecular architectures. Such structures have applications in materials science, especially in molecular recognition and sensor technology (Nagarajan et al., 2001).
Eigenschaften
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21(2)10-4-11-22-16(14-5-3-12-26-14)15(18(24)19(22)25)17(23)13-6-8-20-9-7-13/h3,5-9,12,16,23H,4,10-11H2,1-2H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVRCZGZIJWBB-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


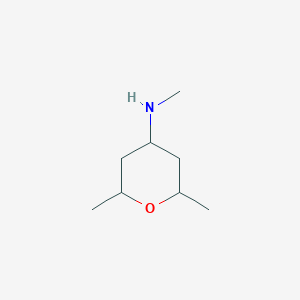


![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)
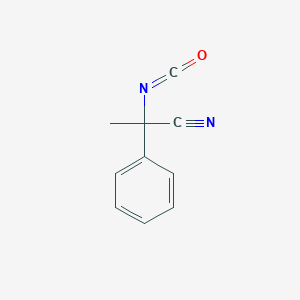
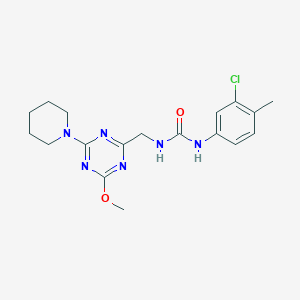


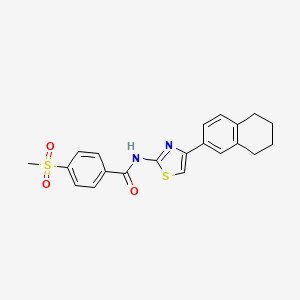
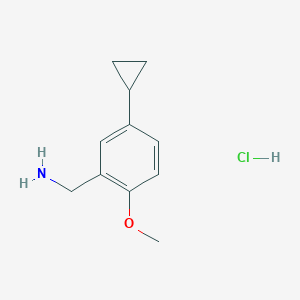

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)
